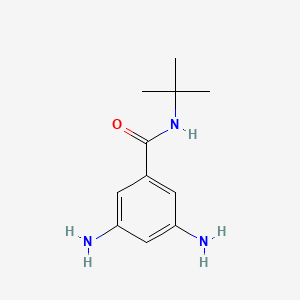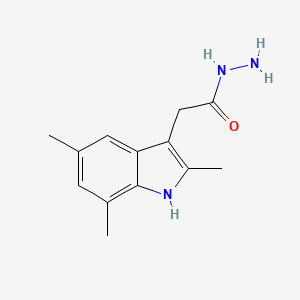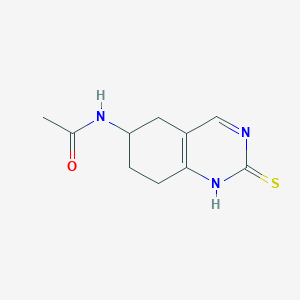
3,5-diamino-N-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ジアミノ-N-tert-ブチルベンザミドは、分子式がC11H17N3Oである有機化合物です。ベンザミドの誘導体であり、ベンゼン環の3位と5位にアミノ基が2つ、アミド基の窒素原子にtert-ブチル基が結合しています。
2. 製法
合成ルートと反応条件
3,5-ジアミノ-N-tert-ブチルベンザミドの合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、3,5-ジニトロベンゾイルクロリドをtert-ブチルアミンと反応させ、その後ニトロ基をアミノ基に還元することです。反応条件は通常、次のとおりです。
-
ステップ1: 3,5-ジニトロベンゾイルクロリドの生成
- 3,5-ジニトロ安息香酸とチオニルクロリド(SOCl2)を反応させて、3,5-ジニトロベンゾイルクロリドを生成します。
- 反応条件: 無水条件下で還流。
-
ステップ2: 3,5-ジニトロ-N-tert-ブチルベンザミドの生成
- 3,5-ジニトロベンゾイルクロリドをtert-ブチルアミンと反応させます。
- 反応条件: 不活性雰囲気下、室温で撹拌。
-
ステップ3: ニトロ基の還元
- 鉄粉と塩酸または触媒的ハイドロジェネーションなどの還元剤を使用して、ニトロ基をアミノ基に還元します。
- 反応条件: 鉄粉と塩酸で還流、または水素ガス下、室温で水素化。
工業生産方法
3,5-ジアミノ-N-tert-ブチルベンザミドの工業生産には、同様の合成ルートが使用される場合がありますが、規模が大きくなります。連続フロー反応器と最適化された反応条件を使用することで、収率と純度を高めることができます。さらに、工業プロセスでは、再結晶やクロマトグラフィーなどの高度な精製技術が組み込まれて、高品質の製品が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dinitrobenzoyl chloride with tert-butylamine, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve:
-
Step 1: Formation of 3,5-dinitrobenzoyl chloride
- React 3,5-dinitrobenzoic acid with thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Formation of 3,5-dinitro-N-tert-butylbenzamide
- React 3,5-dinitrobenzoyl chloride with tert-butylamine.
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
-
Step 3: Reduction of Nitro Groups
- Reduce the nitro groups to amino groups using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.
- Reaction conditions: Reflux with iron powder and hydrochloric acid or hydrogenation at room temperature under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
化学反応の分析
反応の種類
3,5-ジアミノ-N-tert-ブチルベンザミドは、さまざまな化学反応を起こします。具体的には次のとおりです。
酸化: アミノ基は、過マンガン酸カリウム(KMnO4)や硝酸(HNO3)などの強力な酸化剤を使用して、ニトロ基に酸化できます。
還元: ニトロ基は、鉄粉と塩酸または触媒的ハイドロジェネーションなどの還元剤を使用して、アミノ基に還元できます。
置換: アミノ基は求核置換反応に関与できます。この反応では、適切な試薬を使用して、アミノ基を他の官能基に置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 鉄粉と塩酸、または炭素担持パラジウム(Pd/C)を用いた触媒的ハイドロジェネーション。
置換: 適切な条件下でハロゲン化物、アルコキシド、またはアミンなどのさまざまな求核剤。
生成される主な生成物
酸化: 3,5-ジニトロ-N-tert-ブチルベンザミドの生成。
還元: 3,5-ジアミノ-N-tert-ブチルベンザミドの生成。
置換: アミノ基を置き換えた、さまざまな官能基を持つベンザミドの生成。
4. 科学研究における用途
3,5-ジアミノ-N-tert-ブチルベンザミドは、科学研究においてさまざまな用途があります。具体的には次のとおりです。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用。
生物学: 酵素活性やタンパク質相互作用を研究するための生化学プローブとしての可能性が調査されています。その構造的特徴により、生体高分子との結合研究に適しています。
医学: 抗炎症作用や抗癌作用など、治療上の可能性が探求されています。細胞内の特定の分子標的に結合する能力から、創薬の候補となっています。
産業: 特殊化学品や先端材料の生産に使用されています。その独自の化学的特性により、コーティング、接着剤、ポリマーなどの用途に役立ちます。
科学的研究の応用
3,5-Diamino-N-tert-butylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its structural features make it suitable for binding studies with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets in cells makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for applications in coatings, adhesives, and polymers.
作用機序
3,5-ジアミノ-N-tert-ブチルベンザミドの作用機序は、生物系内の特定の分子標的との相互作用を伴います。この化合物は、酵素やタンパク質に結合して、その活性を調節することができます。ベンゼン環上のアミノ基は、酵素の活性部位と水素結合を形成し、触媒機能に影響を与える可能性があります。さらに、tert-ブチル基は立体障害を提供し、化合物の結合親和性と選択性に影響を与えます。
類似化合物との比較
類似化合物
3,5-ジアミノ安息香酸: 類似の構造ですが、tert-ブチル基がありません。ポリイミドやその他のポリマーの合成に使用されています。
N-tert-ブチルベンザミド: ベンゼン環上のアミノ基がありません。有機合成の中間体や、ポリマーの安定剤として使用されています。
3,5-ジニトロ-N-tert-ブチルベンザミド: アミノ基の代わりにニトロ基を持っています。3,5-ジアミノ-N-tert-ブチルベンザミドの合成における前駆体として使用されています。
独自性
3,5-ジアミノ-N-tert-ブチルベンザミドは、アミノ基とtert-ブチル基の両方が存在することで独自性を持っています。この組み合わせにより、独特の化学的および生物学的特性が得られ、さまざまな用途に役立ちます。アミノ基は反応性と結合能力を高め、tert-ブチル基は立体的な保護と安定性を提供します。
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3,5-diamino-N-tert-butylbenzamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3,(H,14,15) |
InChIキー |
DVUDISRDJACMHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate](/img/structure/B12453409.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12453417.png)

![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12453431.png)
![5-Chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one](/img/structure/B12453441.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B12453444.png)


![tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12453460.png)
![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)
![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)
![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
